

# Technical Guide: 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine

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## Compound of Interest

**Compound Name:** 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine

**CAS No.:** 339098-76-9

**Cat. No.:** B2832917

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## Executive Summary

**2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine** is a specialized cyclic acetal derived from the condensation of 2,4-dichlorobenzaldehyde and cis-2-butene-1,4-diol. While its specific CAS number is not widely indexed in public commercial databases, it belongs to the class of 2-substituted-4,7-dihydro-1,3-dioxepins, which are critical monomers in cationic and radical ring-opening polymerizations. This compound serves as a functionalized monomer for introducing chemically stable, yet cleavable, acetal linkages into polymer backbones, or as a robust protecting group for the 2,4-dichlorobenzaldehyde moiety in multi-step organic synthesis.

This guide provides a comprehensive technical analysis, including synthesis protocols, physicochemical properties, and applications, grounded in the chemistry of its established analogs (e.g., 2-phenyl-4,7-dihydro-1,3-dioxepine, CAS 2568-24-3).

## Chemical Identity & Structure

### Nomenclature and Classification[1]

- IUPAC Name: **2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine**
- Common Name: 2,4-Dichlorobenzaldehyde cis-2-butene-1,4-diol acetal
- Chemical Class: Cyclic Acetal / Dioxepine Derivative
- Molecular Formula:  $C_{11}H_{10}Cl_2O_2$
- Molecular Weight: 245.10 g/mol

## Structural Analysis

The molecule features a seven-membered 1,3-dioxepine ring with a double bond at the C5-C6 position (indicated by "4,7-dihydro"). The C2 position is substituted with a 2,4-dichlorophenyl group.

- Ring Strain: The 7-membered ring possesses moderate conformational flexibility but is stabilized by the cis-double bond.
- Acetal Center: The C2 carbon is an acetal center, sensitive to acidic hydrolysis but stable under basic conditions.
- Unsaturation: The C5=C6 double bond allows for addition reactions or participation in radical polymerization mechanisms.

## CAS Registry Information

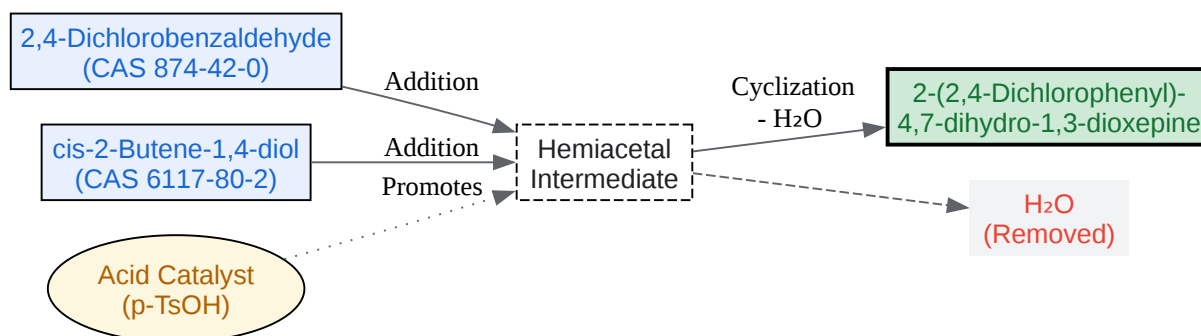
While the specific CAS for this derivative is not standard in public catalogs, it is synthesized from well-defined precursors:

- Precursor A (Aldehyde): 2,4-Dichlorobenzaldehyde [CAS 874-42-0]
- Precursor B (Diol): cis-2-Butene-1,4-diol [CAS 6117-80-2]
- Parent Ring System: 4,7-Dihydro-1,3-dioxepin [CAS 5417-32-3][1][2]
- Closest Analog: 2-Phenyl-4,7-dihydro-1,3-dioxepin [CAS 2568-24-3][3]

# Synthesis & Manufacturing

## Reaction Pathway

The synthesis involves the acid-catalyzed acetalization of 2,4-dichlorobenzaldehyde with cis-2-butene-1,4-diol. Water must be removed continuously (azeotropic distillation) to drive the equilibrium toward the product.



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Caption: Acid-catalyzed condensation pathway for the synthesis of **2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine**.

## Experimental Protocol

Objective: Synthesize **2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine** on a 50 mmol scale.

Reagents:

- 2,4-Dichlorobenzaldehyde: 8.75 g (50 mmol)
- cis-2-Butene-1,4-diol: 4.85 g (55 mmol, 1.1 eq)
- p-Toluenesulfonic acid (p-TsOH): 0.1 g (catalytic amount)
- Solvent: Benzene or Toluene (100 mL)

Procedure:

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
- Charging: Add the aldehyde, diol, p-TsOH, and solvent to the flask.
- Reflux: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. The reaction is complete when water evolution ceases (approx. 3-5 hours).
- Workup: Cool the mixture to room temperature. Wash with saturated NaHCO<sub>3</sub> solution (2 x 50 mL) to neutralize the catalyst, followed by brine (50 mL).
- Drying: Dry the organic layer over anhydrous MgSO<sub>4</sub> and filter.
- Purification: Remove the solvent under reduced pressure. Purify the residue via vacuum distillation or column chromatography (Silica gel, Hexane/EtOAc gradient).
- Characterization: Confirm structure via <sup>1</sup>H-NMR (distinct acetal proton at C2 and vinylic protons at C5/C6).

## Physicochemical Properties[3][4][5]

The following properties are estimated based on the structural analog (2-phenyl-4,7-dihydro-1,3-dioxepin) and group contribution methods.

Property	Value / Description	Notes
Physical State	Colorless to pale yellow oil	Liquid at RT due to ring flexibility
Boiling Point	~145-150 °C at 2 mmHg	High boiling due to molecular weight
Density	~1.25 - 1.30 g/cm <sup>3</sup>	Increased by dichloro-substitution
Solubility	Soluble in DCM, Toluene, THF	Insoluble in water (hydrophobic)
Stability	Acid-sensitive; Base-stable	Hydrolyzes in aqueous acid to aldehyde + diol
Refractive Index	~1.54 - 1.56	Aromatic and vinylic contributions

## Applications & Utility

### Polymerization Monomer

This compound is a valuable monomer for Radical Ring-Opening Polymerization (RROP). Unlike simple cyclic acetals, the vinyl group allows it to copolymerize with vinyl monomers (e.g., styrene, acrylates).

- Mechanism: Radical attack on the double bond

#### Ring opening

Formation of an ester-containing backbone (if oxygen rearrangement occurs) or retention of the acetal ring depending on conditions.

- Utility: Introduces photodegradable or acid-degradable linkages into polyethylene or polystyrene backbones.

### Protected Intermediate

In agrochemical synthesis, the 1,3-dioxepine ring serves as a robust protecting group for the 2,4-dichlorobenzaldehyde moiety.

- Advantage: The 4,7-dihydro-1,3-dioxepine ring is more stable to certain oxidation conditions than the corresponding 1,3-dioxolane (5-membered ring).
- Deprotection: Quantitative release of the aldehyde upon treatment with dilute HCl/THF.

## Biological Activity Potential

While not a primary commercial herbicide safener itself, it is structurally related to safeners like Dichlormid and Furilazole. The 2,4-dichlorophenyl moiety is a common pharmacophore in fungicides (e.g., Propiconazole, Difenoconazole), suggesting this compound could serve as a lipophilic intermediate for designing novel bioactive agents.

## Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected:

- $^1\text{H-NMR}$  ( $\text{CDCl}_3$ , 400 MHz):
  - ~5.8-6.0 ppm (m, 2H, =CH-): Vinylic protons of the dioxepine ring.
  - ~5.6 ppm (s, 1H, O-CH-O): Acetal methine proton.
  - ~4.2-4.4 ppm (m, 4H, -CH<sub>2</sub>-): Allylic methylene protons adjacent to oxygen.
  - ~7.2-7.5 ppm (m, 3H, Ar-H): Aromatic protons of the 2,4-dichlorophenyl group.
- IR Spectroscopy:
  - Absence of C=O stretch (aldehyde carbonyl consumed).
  - Strong C-O-C stretching bands at ~1050-1150  $\text{cm}^{-1}$ .
  - Weak C=C stretch at ~1650  $\text{cm}^{-1}$ .

## Safety & Handling

#### Hazard Classification (Predicted):

- Skin/Eye Irritant: Likely causes irritation upon contact.
- Environmental: Toxic to aquatic life with long-lasting effects (due to 2,4-dichlorophenyl moiety).

#### Handling Protocol:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat.
- Ventilation: Handle in a fume hood to avoid inhalation of vapors.
- Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Moisture sensitive (slow hydrolysis).
- Spill: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.

## References

- Synthesis of 4,7-Dihydro-1,3-dioxepins: Source: Brannock, K. C., & Lappin, G. R. (1968). "Acetalization of Aldehydes with cis-2-Butene-1,4-diol." *Journal of Organic Chemistry*.  
Relevance: Establishes the general protocol for condensing aldehydes with cis-2-butene-1,4-diol.
- Radical Ring-Opening Polymerization: Source: Bailey, W. J. (1985). "Free Radical Ring-Opening Polymerization." *Comprehensive Polymer Science*. Relevance: Describes the polymerization mechanism of 2-phenyl-4,7-dihydro-1,3-dioxepin (CAS 2568-24-3), the direct analog.
- Precursor Data (2,4-Dichlorobenzaldehyde)
  - Source: PubChem. "2,4-Dichlorobenzaldehyde (CAS 874-42-0)."
  - URL:[\[Link\]](#)
- Precursor Data (cis-2-Butene-1,4-diol)
  - Source: PubChem.[\[1\]](#)[\[3\]](#)[\[4\]](#) "cis-2-Butene-1,4-diol (CAS 6117-80-2)."
  - URL:[\[Link\]](#)

- General Dioxepine Properties
  - Source: Sigma-Aldrich.[5] "cis-4,7-Dihydro-1,3-dioxepin (CAS 5417-32-3)."[1][2]

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## Sources

- 1. cis-4,7-Dihydro-1,3-dioxepin | C<sub>5</sub>H<sub>8</sub>O<sub>2</sub> | CID 79446 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. cis-4,7-Dihydro-1,3-dioxepin | CAS 5417-32-3 | SCBT - Santa Cruz Biotechnology [[scbt.com](https://scbt.com)]
- 3. 4,7-Dihydro-2-phenyl-1,3-dioxepin | C<sub>11</sub>H<sub>12</sub>O<sub>2</sub> | CID 260944 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 4. 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin | C<sub>7</sub>H<sub>12</sub>O<sub>2</sub> | CID 392707 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 5. [scientificlabs.ie](https://scientificlabs.ie) [[scientificlabs.ie](https://scientificlabs.ie)]
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